molecular formula C6H9ClN2O2S B2649586 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1314922-70-7

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2649586
CAS RN: 1314922-70-7
M. Wt: 208.66
InChI Key: HRSCJNAABNELAR-UHFFFAOYSA-N
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Description

“3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1314922-70-7 . It has a molecular weight of 208.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9ClN2O2S/c1-3-5-6 (12 (7,10)11)4-9 (2)8-5/h4H,3H2,1-2H3 . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms in the molecule.

Scientific Research Applications

Catalytic Applications and Synthetic Methodologies

  • Efficient Synthesis of Heterocyclic Compounds : A study highlights the synthesis of novel ionic liquids, such as 1-sulfopyridinium chloride, which serve as efficient catalysts for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions. This demonstrates the utility of pyrazole derivatives in catalyzing key synthetic transformations under mild conditions (Moosavi‐Zare et al., 2013).

  • Transformation Kinetics of Sulfonylurea Herbicides : Research into the environmental behavior of sulfonylurea herbicides, such as pyrazosulfuron ethyl and halosulfuron methyl, provides insights into their degradation pathways. These compounds, which share structural similarities with pyrazole derivatives, undergo hydrolysis significantly faster in acidic or basic media. This study sheds light on the stability and transformation kinetics of pyrazole-based sulfonyl chlorides in environmental conditions (Zheng et al., 2008).

  • Novel Synthesis of Pyrazole-4-sulfonyl Chlorides : A research outlines a convenient method for synthesizing a series of pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. This methodology allows for the effective multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, showcasing the versatility of pyrazole derivatives in synthesizing complex molecules (Sokolyuk et al., 2015).

Material Science and Environmental Studies

  • Conductive Materials : The study of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), which involves charged polymers in aqueous dispersions, highlights the role of electrostatic interactions in enhancing conductivity. This research could provide a framework for exploring the interactions of sulfonyl chloride derivatives in conductive materials (Leaf & Muthukumar, 2016).

  • Hydrolysis of Cellulose in Ionic Liquids : An investigation into the hydrolysis of cellulose dissolved in ionic liquids like 1-ethyl-3-methylimidazolium chloride offers insights into the dehydration of glucose and formation of humins. This study is relevant for understanding the chemical behavior of pyrazole derivatives in ionic liquid media and their potential applications in biomass conversion processes (Dee & Bell, 2011).

properties

IUPAC Name

3-ethyl-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-3-5-6(12(7,10)11)4-9(2)8-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSCJNAABNELAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314922-70-7
Record name 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
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